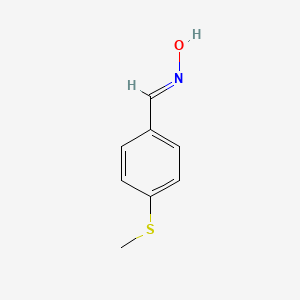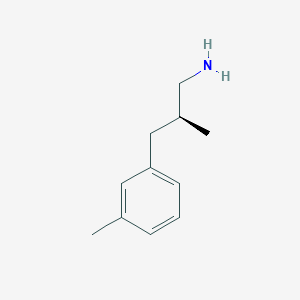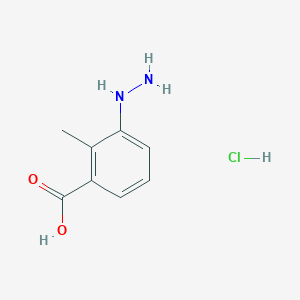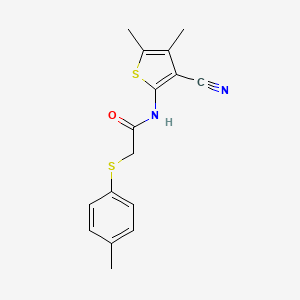
4-Methylsulfanyl-benzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylsulfanyl-benzaldehyde oxime is a compound used for proteomics research . It has a molecular formula of C8H9NOS and a molecular weight of 167.228 .
Synthesis Analysis
Oxime esters, such as 4-Methylsulfanyl-benzaldehyde oxime, can be synthesized from a simple reaction of easily available oximes with an acyl halide or anhydride . A novel visible-light-mediated three-component reaction for the synthesis of oxime esters has been reported. This involves using aldehydes, aniline, and N-hydroxyphthalimide (NHPI) esters as substrates, and eosin Y as a crucial photocatalyst for the reaction .Chemical Reactions Analysis
Oxime esters, including 4-Methylsulfanyl-benzaldehyde oxime, have high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond . They act as both internal oxidants and a precursor which participates in the framework of the final product .Aplicaciones Científicas De Investigación
Dynamic Networks
Oxime chemistry, including compounds like “4-Methylsulfanyl-benzaldehyde oxime”, has emerged as a versatile tool for use in a wide range of applications . In particular, the combination of oximes with esters and urethanes has enabled the realization of Covalent Adaptable Networks (CANs) with improved and tunable dynamic properties .
Acid-Catalysed Dynamic Exchange
The mechanism of the acid-catalysed dynamic exchange of oximes is an area of active research . This process is well supported by both experimental and computational studies, which highlight the importance of the substituent effect on the exchange reaction kinetics .
Building Blocks for Heterocycle Formation
Oxime esters, which can be derived from oximes like “4-Methylsulfanyl-benzaldehyde oxime”, are flexible building blocks for heterocycle formation . They have gained great attention in the last decade for the synthesis of N-, S-, and O-containing heterocycle scaffolds .
Directing Groups in Synthesis
Oxime esters act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds . This makes them valuable tools in modern synthetic chemistry.
Internal Oxidizing Agents
Oxime esters can act as internal oxidizing agents in organic transformations . This is due to their weaker N–O σ bond, which shows high reaction activities in the N–O bond cleavage involved in organic transformation .
Precursors in Cyclization Reactions
Oxime esters participate in cyclization reactions as both internal oxidants and precursors . They contribute to the framework of the final product, leading to the formation of various 5-membered and 6-membered heterocycles .
Mecanismo De Acción
The Beckmann rearrangement is a common reaction of oximes that can result in either amides or nitriles, depending on the starting material . The rearrangement of the oxime to the amide is generally achieved through conversion of the oxime oxygen to a good leaving group, followed by heat, which results in an alkyl (or hydride) shift, breaking the weak N-O bond .
Direcciones Futuras
Oxime esters, including 4-Methylsulfanyl-benzaldehyde oxime, are emerging as the first-line building blocks in modern heterocyclic chemistry . They are gaining great attention in the last decade for their role in the synthesis of various heterocycles . This suggests that there could be significant future research in this area.
Propiedades
IUPAC Name |
(NE)-N-[(4-methylsulfanylphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-11-8-4-2-7(3-5-8)6-9-10/h2-6,10H,1H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMICSMBUZCYHJ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylsulfanyl-benzaldehyde oxime | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dibromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2593969.png)
![[5-(2,5-Dichlorophenyl)furan-2-yl]methanol](/img/structure/B2593970.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2593974.png)
![2-Bromopyrido[2,3-d]pyrimidine](/img/structure/B2593975.png)
![N-(1-Cyanocyclohexyl)-2-[[(2S,3R)-2-(3,4-difluorophenyl)oxolan-3-yl]amino]propanamide](/img/structure/B2593978.png)
![4-[(4-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B2593980.png)


![[4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid](/img/structure/B2593985.png)

![(Z)-methyl 2-(2-((3-(pentyloxy)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2593989.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide](/img/structure/B2593991.png)